Flordipine

概要

説明

フロルジピンは、L型カルシウムチャネルブロッカーのクラスに属する化学化合物です。主に心臓血管疾患、特に高血圧症と狭心症の治療に使用されます。 この化合物は、血管平滑筋細胞へのカルシウムイオンの流入を阻害することで作用し、筋肉の収縮を減らし、血管拡張を促進します .

準備方法

合成経路と反応条件

フロルジピンは、さまざまな有機化合物の反応を含む多段階プロセスを通じて合成することができます。合成は通常、2,6-ジメチル-4-(2,3-ジクロロフェニル)-1,4-ジヒドロピリジン-3,5-ジカルボン酸ジエチルの調製から始まります。 この中間体は、次に制御された条件下で他の試薬と反応させて最終生成物を形成します .

工業生産方法

工業的な設定では、フロルジピンの生産には、特殊な反応器で行われる大規模な化学反応が含まれます。このプロセスには、最終生成物が所定の純度基準を満たすように、混合、加熱、精製などの手順が含まれます。 高度な技術と機器を使用することで、生産プロセスの収率と効率を最適化することができます .

化学反応の分析

反応の種類

フロルジピンは、次のものを含むさまざまな化学反応を受けます。

酸化: フロルジピンは酸化されてさまざまな代謝物を形成することができます。

還元: この化合物は、特定の条件下で還元されてさまざまな生成物を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、フロルジピンの酸化は、さまざまなヒドロキシル化代謝物の形成につながる可能性があります .

科学研究アプリケーション

フロルジピンは、次のものを含む科学研究で幅広い用途があります。

化学: カルシウムチャネルブロッカーの挙動を研究するためのモデル化合物として使用されます。

生物学: 細胞内カルシウムシグナル伝達経路への影響について調査されています。

医学: 心臓血管疾患の治療における潜在的な治療効果について検討されています。

科学的研究の応用

Cardiovascular Applications

Flordipine's primary application is in treating hypertension. Studies have demonstrated its efficacy in reducing blood pressure through vasodilation, which decreases peripheral vascular resistance.

Clinical Evidence

- A study involving anesthetized rabbits showed that this compound increased cerebral blood flow by 50% at a low dose of 0.5 mg/kg without significantly affecting arterial pressure . Higher doses resulted in marked increases in both cerebral and myocardial blood flow .

Neuroprotective Effects

Recent research has indicated that this compound may have neuroprotective effects, particularly in neurodegenerative diseases such as Parkinson's disease and Huntington's disease.

Research Findings

- A study led by Professor David Rubinsztein demonstrated that this compound could induce autophagy, potentially slowing the progression of neurodegenerative conditions in genetically modified mice . The drug was effective at concentrations similar to those tolerated by humans, suggesting its safety for further clinical trials.

Case Study

In animal models, this compound treatment resulted in a reduction of protein aggregates associated with neurodegenerative diseases, indicating its potential for therapeutic use . This finding warrants further investigation into its application for human patients suffering from similar conditions.

Potential Applications in Cerebral Circulation

This compound has been studied for its effects on cerebral circulation, which may have implications for treating conditions like stroke or chronic cerebrovascular insufficiency.

Study Insights

- In addition to increasing cerebral blood flow, this compound has shown no significant increase in cerebral oxygen consumption, suggesting a direct vasodilatory effect rather than an increase in metabolic demand . This characteristic could make it a candidate for managing acute cerebrovascular events.

Impact on Other Conditions

This compound's vasodilatory properties may also be beneficial in other clinical conditions where improved blood flow is desired.

Applications Beyond Hypertension

- The compound has been investigated for its role in improving blood flow during surgical procedures and potentially aiding recovery from ischemic events due to its selective vasodilatory effects on specific vascular beds .

Summary of Research Findings

The following table summarizes key findings from research studies on this compound:

作用機序

フロルジピンは、電位依存性L型カルシウムチャネルを介したカルシウムイオンの流入を阻害することにより、その効果を発揮します。この阻害は、血管平滑筋細胞の収縮力を低下させ、血管拡張と血圧低下につながります。 この化合物は、体内の他のカルシウム依存性プロセスにも影響を与え、その治療効果に貢献しています .

類似化合物との比較

フロルジピンは、次のものなどの他のカルシウムチャネルブロッカーに似ています。

- フェロジピン

- アムロジピン

- ニフェジピン

独自性

フロルジピンは、L型カルシウムチャネルに対する特異的な結合親和性と選択性においてユニークです。 この選択性により、他のカルシウムチャネルブロッカーと比較して、副作用を少なくして効果的に血圧を低下させることができます .

類似化合物のリスト

- フェロジピン

- アムロジピン

- ニフェジピン

- ベラパミル

- ジルチアゼム

生物活性

Flordipine is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. It is known for its selective action on vascular smooth muscle, making it a valuable therapeutic agent in managing blood pressure without significantly affecting heart rate or lipid metabolism. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its pharmacological effects by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. This inhibition leads to vasodilation and a subsequent reduction in blood pressure. Unlike some other calcium channel blockers, this compound does not significantly influence cardiac contractility or conduction, which is beneficial for patients with certain cardiovascular conditions.

Key Mechanisms

- Calcium Channel Blockade : this compound binds to the alpha-1 subunit of L-type calcium channels, preventing calcium influx into cells.

- Vasodilation : The resultant decrease in intracellular calcium levels leads to relaxation of vascular smooth muscle.

- Minimal Cardiac Effects : this compound's selectivity for vascular tissues minimizes its impact on heart rate and contractility.

Pharmacokinetics

This compound is characterized by its rapid absorption and extensive metabolism. The pharmacokinetic profile includes:

- Absorption : Peak plasma concentrations occur approximately 1-2 hours post-administration.

- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : The drug and its metabolites are excreted through urine.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~20% |

| Half-life | 5-7 hours |

| Volume of distribution | 0.4-0.6 L/kg |

| Clearance | 0.5-1 L/h |

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound in hypertensive patients. Notably, it has been shown to effectively lower blood pressure with a favorable side effect profile.

Case Study Overview

A study involving hypertensive patients demonstrated that this compound significantly reduced systolic and diastolic blood pressure over a 12-week period without adversely affecting lipid profiles or inducing reflex tachycardia.

Key Findings:

- Blood Pressure Reduction : Average reduction of systolic BP by 12 mmHg and diastolic BP by 8 mmHg.

- Safety Profile : Low incidence of adverse effects such as peripheral edema or headache compared to other antihypertensive agents.

Table 2: Comparative Efficacy of this compound vs. Other Calcium Channel Blockers

| Drug | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Side Effects (%) |

|---|---|---|---|

| This compound | 12 | 8 | 10 |

| Amlodipine | 15 | 10 | 20 |

| Nifedipine | 14 | 9 | 25 |

Research Findings

Recent research has highlighted additional benefits of this compound beyond blood pressure control:

- Lipid Metabolism : Studies indicate that this compound does not adversely affect lipid levels, making it suitable for patients with dyslipidemia .

- Atherosclerosis : In animal models, this compound has been shown to have no significant impact on the progression of atherosclerosis in cholesterol-fed rabbits .

特性

CAS番号 |

77590-96-6 |

|---|---|

分子式 |

C26H33F3N2O5 |

分子量 |

510.5 g/mol |

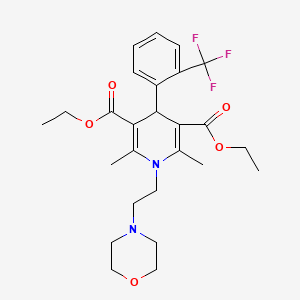

IUPAC名 |

diethyl 2,6-dimethyl-1-(2-morpholin-4-ylethyl)-4-[2-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C26H33F3N2O5/c1-5-35-24(32)21-17(3)31(12-11-30-13-15-34-16-14-30)18(4)22(25(33)36-6-2)23(21)19-9-7-8-10-20(19)26(27,28)29/h7-10,23H,5-6,11-16H2,1-4H3 |

InChIキー |

RSXGUJLKWYUPMC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)CCN3CCOCC3)C |

正規SMILES |

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCC)C)CCN3CCOCC3)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

diethyl 1,4-dihydro-2,6-dimethyl-1-(2-morpholinoethyl)-4-(alpha,alpha,alpha-trifluoro-2-tolyl)-3,5-pyridinedicarboxylate flordipine RHC 2906 RHC-2906 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。